

Boc-Asn(Xan)-OH structure and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Asn(Xan)-OH*

Cat. No.: *B558380*

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An In-depth Technical Guide to **Boc-Asn(Xan)-OH**

For researchers, scientists, and professionals in drug development, the use of precisely engineered amino acid derivatives is fundamental to the successful synthesis of peptides. Among these, **Boc-Asn(Xan)-OH** stands out as a critical building block for incorporating asparagine residues while preventing common side reactions. This technical guide provides a detailed overview of its structure, properties, and application in solid-phase peptide synthesis (SPPS).

Boc-Asn(Xan)-OH, also known by its synonyms N-Boc-N'-xanthyl-L-asparagine or N- α -t.-Boc-N- β -xanthyl-L-asparagine, is a derivative of the amino acid L-asparagine.^{[1][2]} It is strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α -amino group and the xanthyl (Xan) group on the side-chain amide. This dual protection makes it an invaluable reagent in Boc-chemistry-based peptide synthesis.^{[2][3]}

Chemical Structure and Properties

The core structure of **Boc-Asn(Xan)-OH** consists of an L-asparagine backbone. The α -amino group is protected by a Boc group, which is acid-labile and prevents unwanted polymerization during the coupling reaction. The side-chain amide nitrogen is protected by a bulky xanthyl group. This is crucial as it shields the amide from dehydration during the carboxyl group activation step, a common and problematic side reaction that can lead to the formation of a β -cyanoalanine residue.^[3] Furthermore, the xanthyl group enhances the solubility of the amino acid derivative in the organic solvents typically used in peptide synthesis.^{[3][4]}

Quantitative Data Summary

The key physicochemical properties of **Boc-Asn(Xan)-OH** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	412.44 g/mol	[1][2]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₆	[2][5]
CAS Number	65420-40-8	[1][2][5]
Appearance	White to light yellow powder	[2]
Purity (TLC)	≥98%	[2]

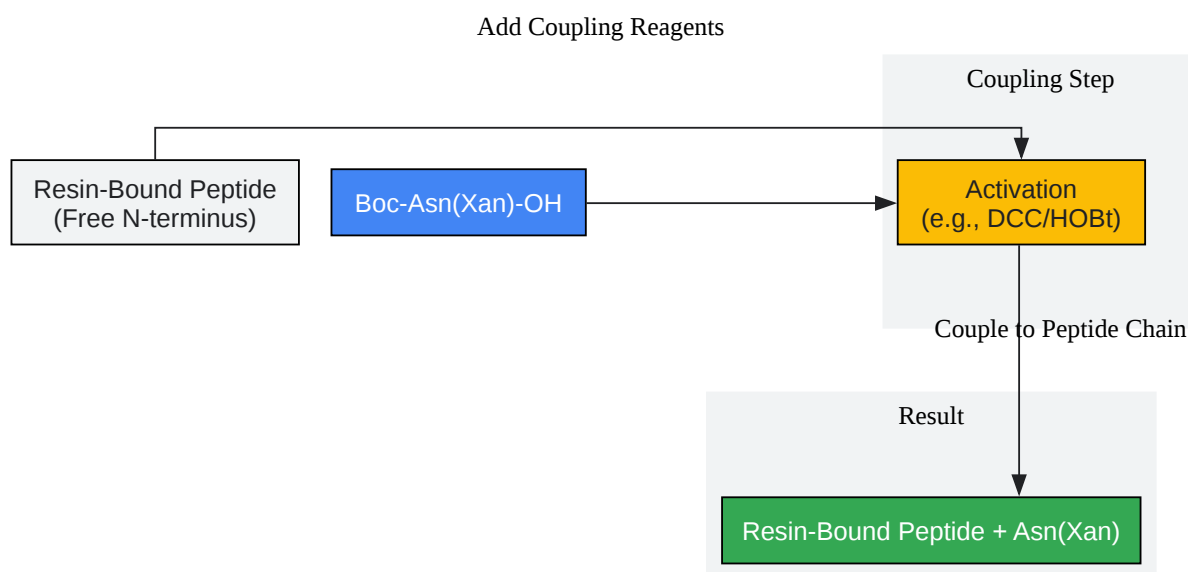
Chemical Identifiers:

- SMILES:[N\(--INVALID-LINK--NC1c2c\(cccc2\)Oc3c1cccc3\)C\(=O\)O\)C\(=O\)OC\(C\)\(C\)C](#)[2]
- InChI Key:[YMGDQLXBNMRJMR-HNNXBMFYSA-N](#)[2]

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Asn(Xan)-OH is primarily used as a standard building block for introducing asparagine residues during Boc solid-phase peptide synthesis.[2] The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-defined cycle of deprotection and coupling.

The logical workflow for a single coupling cycle using **Boc-Asn(Xan)-OH** is illustrated below. This process begins with a resin-bound peptide chain that has a free N-terminus, ready for the next amino acid to be added.



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Caption: Workflow for one coupling cycle in Boc-SPPS using **Boc-Asn(Xan)-OH**.

Experimental Protocols

While a specific protocol for the commercial synthesis of **Boc-Asn(Xan)-OH** is proprietary, its application in peptide synthesis is well-documented. The following is a generalized protocol for its use in a manual Boc-SPPS workflow.

General Protocol for Coupling **Boc-Asn(Xan)-OH** in SPPS

- **Resin Preparation:** Start with the peptide-resin which has had the N-terminal Boc group removed from the previous amino acid, typically by treatment with Trifluoroacetic Acid (TFA),

followed by neutralization.

- Activation of **Boc-Asn(Xan)-OH**:
 - Dissolve 2-4 equivalents of **Boc-Asn(Xan)-OH** in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
 - Add an equivalent amount of a coupling agent. While carbodiimides like Dicyclohexylcarbodiimide (DCC) can be used, the xanthyl protecting group is specifically designed to prevent the dehydration side-reaction that these reagents can cause with unprotected asparagine.[3] The use of uronium-based coupling reagents is also compatible.[2]
- Coupling to Resin:
 - Add the activated **Boc-Asn(Xan)-OH** solution to the vessel containing the deprotected peptide-resin.
 - Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
 - Monitor the completion of the coupling reaction using a qualitative test (e.g., the Kaiser test).
- Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: The resulting resin, now bearing the newly added Boc-Asn(Xan)-protected residue, is ready for the next cycle, starting with the N-terminal Boc deprotection step.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all protecting groups (including the Boc and Xan groups) must be removed. Both the Boc and xanthyl groups are acid-labile.[4] A common method for the final cleavage is treatment with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA), often in the presence of scavenger cations to prevent side reactions.[2][3] The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.

Signaling Pathways

Boc-Asn(Xan)-OH is a synthetic amino acid derivative used as an intermediate in chemical synthesis.[6] It is not a biologically active molecule and does not participate directly in cellular signaling pathways. Its role is confined to the laboratory synthesis of peptides, which themselves may be designed to interact with biological pathways for research or therapeutic purposes.

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- To cite this document: BenchChem. [Boc-Asn(Xan)-OH structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558380#boc-asn-xan-oh-structure-and-molecular-weight]

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